Cas no 6014-62-6 (1-methoxy-protopine)

1-methoxy-protopine 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-protopine
- 12-methoxy-5-methyl-4,6,7,14-tetrahydro-5H-[1,3]dioxolo[4',5':5,6]benzo[1,2-c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-13-one
- 12b-hydroxy-12-methoxy-5-methyl-6,7,12b,13-tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinolinium betaine
- Coulteropin
- Coulteropine
- 4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one
- 4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c
- 5-methoxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
- HY-N8916
- 7,13a-Secoberbin-13a-one, 1-methoxy-7-methyl-2,3:9,10-bis(methylenedioxy)-
- AKOS040761538
- 6014-62-6
- 14-Methoxy-7-methyl-6,8,9,16-tetrahydrodi[1,3]benzodioxolo[4,5-c:5,6-g]azecin-15(7H)-one #
- Coulteropine (neutral)
- SWBXJEKOHMOEFV-UHFFFAOYSA-N
- CS-0149365
- NSC645319
- CHEMBL1980707
- Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-12-methoxy-5-methyl-
- NCI60_015456
- 14-Methoxy-7-methyl-6,8,9,16-tetrahydrodi[1,3]benzodioxolo[4,5-c:5,6-g]azecin-15(7H)-one
- Cowlteropine
- NSC-645319
- DA-62473
-
- インチ: InChI=1S/C21H21NO6/c1-22-6-5-13-8-17-20(28-11-26-17)21(24-2)18(13)15(23)7-12-3-4-16-19(14(12)9-22)27-10-25-16/h3-4,8H,5-7,9-11H2,1-2H3
- InChIKey: SWBXJEKOHMOEFV-UHFFFAOYSA-N
- ほほえんだ: CN1CCc2cc3c(c(c2C(=O)Cc4ccc5c(c4C1)OCO5)OC)OCO3
計算された属性
- せいみつぶんしりょう: 383.13688739g/mol
- どういたいしつりょう: 383.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 1
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 587.7±50.0 °C at 760 mmHg
- フラッシュポイント: 309.2±30.1 °C
- じょうきあつ: 0.0±1.6 mmHg at 25°C
1-methoxy-protopine セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1-methoxy-protopine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3715-5 mg |
Coulteropine |
6014-62-6 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
TargetMol Chemicals | TN3715-1 ml * 10 mm |
Coulteropine |
6014-62-6 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3715-1 mg |
Coulteropine |
6014-62-6 | 1mg |
¥2275.00 | 2022-04-26 | ||
A2B Chem LLC | AH03717-1mg |
4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c |
6014-62-6 | 97.5% | 1mg |
$423.00 | 2024-04-19 | |
A2B Chem LLC | AH03717-5mg |
4,6,7,14-Tetrahydro-12-methoxy-5-methylbis[1,3]benzodioxolo[4,5-c |
6014-62-6 | 97.5% | 5mg |
$552.00 | 2024-04-19 | |
TargetMol Chemicals | TN3715-1 mL * 10 mM (in DMSO) |
Coulteropine |
6014-62-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
TargetMol Chemicals | TN3715-5mg |
Coulteropine |
6014-62-6 | 5mg |
¥ 3090 | 2024-07-20 |
1-methoxy-protopine 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Book reviews
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
S. Ahmed Chem. Commun., 2009, 6421-6423
1-methoxy-protopineに関する追加情報
Research Brief on 1-Methoxy-protopine (CAS 6014-62-6): Recent Advances and Therapeutic Potential
1-Methoxy-protopine (CAS 6014-62-6), a benzylisoquinoline alkaloid derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique pharmacological profile. This compound, structurally related to protopine alkaloids, exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing synthesis pathways, and exploring its pharmacological properties.
A 2023 study published in the Journal of Natural Products reported novel isolation techniques for 1-methoxy-protopine from Corydalis species, achieving higher purity yields (≥98%) through improved chromatographic methods. The research team employed HPLC-ESI-MS/MS for structural characterization and purity assessment, establishing robust quality control parameters for future pharmacological studies. This advancement addresses previous challenges in obtaining sufficient quantities of high-purity compound for detailed biological evaluation.
In terms of pharmacological activity, recent in vitro studies have demonstrated 1-methoxy-protopine's potent anti-inflammatory effects through modulation of NF-κB and MAPK signaling pathways. A 2024 cellular study published in Bioorganic Chemistry revealed dose-dependent inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models, with IC50 values comparable to reference anti-inflammatory drugs. These findings suggest potential applications in inflammatory disorders, though in vivo validation remains ongoing.
The compound's neuropharmacological properties have also been investigated, with a 2023 study in Neurochemical Research reporting significant acetylcholinesterase inhibitory activity (IC50 = 8.2 μM). This activity, combined with observed blood-brain barrier permeability in rodent models, positions 1-methoxy-protopine as a potential lead compound for neurodegenerative disease research. Molecular docking studies suggest unique binding interactions with the peripheral anionic site of acetylcholinesterase, differentiating its mechanism from classical inhibitors.
Recent synthetic chemistry advancements have enabled more efficient production of 1-methoxy-protopine derivatives. A 2024 publication in Organic Letters described a novel five-step synthesis pathway from readily available starting materials, achieving an overall yield of 42% - a significant improvement over previous methods. This synthetic accessibility facilitates structure-activity relationship studies and analog development to optimize pharmacological properties.
Current research gaps include comprehensive pharmacokinetic profiling and detailed toxicological evaluation. Preliminary data from rodent studies indicate moderate oral bioavailability (∼35%) and a plasma half-life of approximately 4 hours, suggesting potential for oral administration. However, further ADME studies are needed to fully characterize the compound's drug-like properties and guide formulation development.
The emerging research on 1-methoxy-protopine presents exciting opportunities for drug discovery, particularly in inflammation and neurology-related indications. Future directions should focus on target identification, mechanism elucidation, and preclinical efficacy studies to validate its therapeutic potential. The compound's unique chemical scaffold also offers opportunities for medicinal chemistry optimization to enhance potency and selectivity.
6014-62-6 (1-methoxy-protopine) 関連製品
- 2172565-63-6(9-methyl-5-(pentan-3-yl)-1-oxa-4-azaspiro5.5undecane)
- 313538-00-0(N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide)
- 1779488-40-2(2-amino-4-(1-methylpyrrolidin-2-yl)butanamide)
- 136897-50-2((R)-2-Oleamidopropanoic acid)
- 2137556-01-3(Propanoic acid, 3-[(2,2-dimethylpropyl)sulfinyl]-2,2-difluoro-)
- 2139025-29-7(2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid)
- 78985-13-4((2,3,5,6-tetramethylphenyl)methanol)
- 1023816-04-7(2-methyl-5-nitroquinoline-8-thiol)
- 1262012-70-3(2-Iodo-4-(trifluoromethyl)cinnamic acid)
- 1780833-03-5(3-(3-chlorophenyl)-3,3-difluoropropanoic acid)
